N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide
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Overview
Description
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide typically involves the following steps:
Formation of the pyrazolopyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom with a 3-chlorophenyl group using suitable reagents.
Acetohydrazide formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The compound also interferes with viral replication processes, making it effective against certain viral infections .
Comparison with Similar Compounds
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent anticancer properties.
4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: A compound with similar pharmacological activities but different structural features.
The uniqueness of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide lies in its specific substitution pattern and the presence of the acetohydrazide moiety, which contributes to its distinct biological activities .
Properties
Molecular Formula |
C13H11ClN6O |
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Molecular Weight |
302.72 g/mol |
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide |
InChI |
InChI=1S/C13H11ClN6O/c1-8(21)18-19-12-11-6-17-20(13(11)16-7-15-12)10-4-2-3-9(14)5-10/h2-7H,1H3,(H,18,21)(H,15,16,19) |
InChI Key |
PRLWGZBTSOTDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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